molecular formula C11H10BNO2 B2498917 1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole CAS No. 1344109-52-9

1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole

Cat. No. B2498917
CAS RN: 1344109-52-9
M. Wt: 199.02
InChI Key: QKYLIPVDTVEPFU-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole, also known as AN2690, is a boron-containing small molecule that has been developed as an antifungal agent. It was first synthesized in 2003 by Anacor Pharmaceuticals, Inc. and has since been the subject of extensive scientific research.

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis and Derivatization of Pyrrolo-Benzoxaborole Scaffold : A novel pyrrolo-benzoxaborole, specifically 6-(pyrrol-1-yl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was synthesized from 2-bromo-1-methyl-4-nitrobenzene. Its derivatization was achieved through Friedel–Crafts reaction, yielding 3-acyl-1-phenylpyrroles as main products (Wu, Meng, & Zhou, 2011).

Physicochemical Properties

  • Physicochemical Characterization using Spectroscopy and Computational Methods : The physicochemical properties of derivatives of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole were investigated using Raman and IR spectroscopy combined with computational approaches, including DFT calculations. This study provided insights into the electronic structure and intermolecular interactions of these compounds (Jezierska, Panek, Żukowska, & Sporzyński, 2010).

Crystal Structure Analysis

  • Crystal Structure of Benzoxaboroles : A detailed experimental-computational study was conducted on the crystal structures of benzoxaboroles, emphasizing the importance of intermolecular interactions in their formation. This study combined IR and solid state NMR characterization with DFT calculations (Sene et al., 2014).

Applications in Antimalarial Agents

  • Discovery of Benzoxaborole Antimalarial Agents : A series of 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles were synthesized, exhibiting potent antimalarial activity against Plasmodium falciparum strains. This study demonstrates the potential of benzoxaborole derivatives as antimalarial agents (Zhang et al., 2015).

Nitrogen-Boron Coordination

  • Nitrogen-Boron Coordination in Pyridoxaboroles : Research on pyridoxaboroles, aza analogues of benzoxaboroles, highlighted the formation of a 1D coordination polymer based on N-B dative bonds, offering insights into the structural properties of these heterocyclic systems (Steciuk et al., 2015).

Antibacterial Activities of Derivatives

  • Antibacterial Activities of Benzoxaborole Derivatives : The study of 1,2,3-diazaborine derivatives, including benzoxaborole analogues, revealed their activities against bacteria, both in vitro and in vivo, providing a basis for developing new antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984).

properties

IUPAC Name

1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12-11-7-10(13-5-1-2-6-13)4-3-9(11)8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYLIPVDTVEPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N3C=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole

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